5-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone
Vue d'ensemble
Description
5-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone is a useful research compound. Its molecular formula is C15H10F3N3O2S and its molecular weight is 353.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 5-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone is a novel derivative featuring a unique combination of oxadiazole and pyridinone moieties. This article reviews its biological activity, focusing on its antimicrobial, anti-inflammatory, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be depicted as follows:
This structure includes:
- A trifluoromethyl group which may enhance lipophilicity and biological activity.
- An oxadiazole ring known for its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions including the formation of the oxadiazole ring followed by functionalization to introduce the trifluoromethylbenzyl group. The synthetic pathway can be summarized in the following steps:
- Formation of the oxadiazole : Reacting thiosemicarbazide derivatives with appropriate carbonyl compounds.
- Introduction of the trifluoromethylbenzyl group : Using halogenated benzyl derivatives in nucleophilic substitution reactions.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of similar oxadiazole derivatives. The compound exhibits significant antibacterial activity against various strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
In vitro assays revealed that compounds with oxadiazole structures often show Minimum Inhibitory Concentrations (MICs) ranging from to against these pathogens .
Bacterial Strain | % Inhibition | MIC () |
---|---|---|
Staphylococcus aureus | 78.32 ± 0.41 | 9.81 ± 1.86 |
E. coli | 69.49 ± 0.41 | 10.60 ± 1.83 |
Pseudomonas aeruginosa | 63.38 ± 1.97 | 10.84 ± 3.00 |
Anti-inflammatory Activity
The compound has also shown potential anti-inflammatory effects in preclinical models, possibly through inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory process .
Case Studies
- Antibacterial Efficacy Study : A study conducted on a series of oxadiazole derivatives demonstrated that compounds bearing the sulfanyl group exhibited enhanced antibacterial activity compared to their non-sulfanyl counterparts . The study highlighted that modifications in the substituents significantly influenced the biological activity.
- In Vivo Studies : In animal models, administration of similar pyridinone derivatives resulted in reduced inflammation and pain responses, indicating potential therapeutic applications in treating inflammatory diseases .
Propriétés
IUPAC Name |
5-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyridin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O2S/c16-15(17,18)11-3-1-2-9(6-11)7-21-8-10(4-5-12(21)22)13-19-20-14(24)23-13/h1-6,8H,7H2,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEHBIVSVWJKKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=CC2=O)C3=NNC(=S)O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.